5-Nitro-indan-2-ylamine hydrogen sulfate
Description
Significance of Indan-based Architectures in Chemical Research
The indan (B1671822) scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, represents a privileged structure in chemical and medicinal chemistry research. Its rigid, yet three-dimensional, framework provides a versatile template for the spatial arrangement of functional groups, making it a valuable core for designing biologically active molecules. The unique conformational constraints of the indan system allow for precise control over the orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors. Research groups in India and globally have explored indan derivatives in various therapeutic areas, including oncology and infectious diseases, highlighting the scaffold's broad applicability. nih.govacs.org
Overview of Nitro- and Amine-Functionalized Indan Systems in Academic Investigations
The introduction of nitro (–NO₂) and amine (–NH₂) groups onto an indan framework creates a bifunctional system with significant chemical potential. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic attack. nih.gov It is a versatile functional group that can be reduced to various other functionalities, most notably an amine group. nih.gov
Conversely, the amino group is a primary amine that acts as an electron-donating group and a base, readily protonating to form an ammonium (B1175870) salt. In an academic context, the juxtaposition of these two groups on an indan scaffold, as in the 5-nitro-indan-2-ylamine system, presents a molecule with built-in electronic diversity. The amine serves as a nucleophile and a site for hydrogen bonding, while the nitro group acts as a powerful electronic modulator and a synthetic precursor. nih.govthieme-connect.com The synthesis of such compounds often involves multi-step processes, including nitration of the aromatic ring and subsequent introduction and modification of functional groups on the aliphatic portion. google.com
Role of Hydrogen Sulfate (B86663) Counterions in Organic Salt Research
In organic and medicinal chemistry, the formation of a salt is a fundamental strategy to modify the physicochemical properties of a compound, such as its solubility, stability, and crystallinity. The hydrogen sulfate (HSO₄⁻) anion is a particularly interesting counterion used in the research of organic salts. cambridge.org
Derived from strong sulfuric acid, the hydrogen sulfate ion can form robust, charge-assisted hydrogen bonds with protonated amine cations (R-NH₃⁺). cambridge.org Crystallographic studies of various organic hydrogen sulfate salts reveal that these anions frequently act as bridges, linking cations to form extensive one-, two-, or three-dimensional networks. cambridge.orgnih.gov These well-defined hydrogen-bonding patterns, such as chains or sheets, are crucial for obtaining stable, crystalline solids suitable for structural analysis by techniques like X-ray diffraction. cambridge.orgnih.gov The presence of the hydrogen sulfate counterion, therefore, plays a critical role in the solid-state chemistry and material properties of the resulting salt.
Delimitation of Research Scope: Focus on Synthetic, Mechanistic, Structural, and Theoretical Studies
This article provides a focused scientific overview of 5-Nitro-indan-2-ylamine hydrogen sulfate. Publicly accessible, peer-reviewed research specifically detailing the synthesis, reaction mechanisms, crystal structure, and theoretical calculations for this exact molecule is limited. Therefore, this analysis is built upon the foundational principles of organic chemistry and by drawing parallels with well-documented research on analogous compounds possessing the indan core, nitro-amino functionalization, and hydrogen sulfate counterions. The scope is strictly confined to a discussion of the compound's expected chemical properties and behavior within the domains of synthesis, structural chemistry, and theoretical analysis.
Synthetic and Mechanistic Overview
A plausible synthetic pathway to this compound would likely commence with the nitration of an indan derivative. A standard approach involves treating the indan precursor with a mixture of nitric and sulfuric acid to introduce the nitro group at the 5-position of the aromatic ring. The 2-amino functionality could then be installed through various established methods. One common route is the conversion of indan-2-one to an oxime, followed by reduction to yield the primary amine.
Subsequent treatment of the resulting 5-nitro-indan-2-ylamine base with one equivalent of sulfuric acid in a suitable solvent would lead to the protonation of the basic amino group, yielding the target this compound salt. Mechanistically, this is an acid-base reaction where the lone pair of the amine's nitrogen atom abstracts a proton from sulfuric acid.
Structural and Theoretical Profile
The molecular structure of this compound is characterized by the cationic 5-nitro-indan-2-ylaminium moiety and the hydrogen sulfate anion. The indan framework itself has a non-planar five-membered ring fused to the planar benzene ring.
In the solid state, it is anticipated that the compound would form a highly ordered crystalline lattice stabilized by extensive hydrogen bonding. Drawing parallels from crystal structures of similar organic hydrogen sulfate salts, the key interactions would involve the ammonium group (N⁺-H) of the cation acting as a hydrogen bond donor to the oxygen atoms of the hydrogen sulfate anion. cambridge.org The hydrogen sulfate anions themselves are capable of forming hydrogen-bonded chains or dimers via O-H···O interactions. cambridge.orgnih.gov These interactions would create a robust, three-dimensional supramolecular architecture.
Theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable for elucidating the electronic properties of this molecule. uu.nlmdpi.com Such calculations could predict the optimized molecular geometry, analyze the frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and generate a molecular electrostatic potential (MEP) map to visualize regions of positive and negative charge, highlighting the acidic protons of the ammonium group and the electronegative oxygen atoms of the nitro and sulfate groups.
Below are the fundamental physicochemical properties of the compound.
| Property | Value |
| CAS Number | 370861-62-4 capotchem.comchemicalbook.com |
| Molecular Formula | C₉H₁₂N₂O₆S capotchem.com |
| Molecular Weight | 276.27 g/mol capotchem.com |
| Canonical Name | 5-nitro-2,3-dihydro-1H-inden-2-aminium hydrogen sulfate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.H2O4S/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;1-5(2,3)4/h1-2,5,8H,3-4,10H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXCLYFSXIEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370861-62-4 | |
| Record name | 1H-Inden-2-amine, 2,3-dihydro-5-nitro-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370861-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Transformation Studies of 5 Nitro Indan 2 Ylamine Hydrogen Sulfate
Reactions Involving the Nitro Group
The nitro group attached to the aromatic ring is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. numberanalytics.com It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. numberanalytics.com The primary transformations of the nitro group itself involve reduction to the corresponding amino group or other functionalizations.
Catalytic Reduction of the Nitro Group to Amino Functionality
The reduction of an aromatic nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing to strongly electron-donating, which in turn modifies the reactivity of the aromatic system. masterorganicchemistry.com For 5-Nitro-indan-2-ylamine, this reduction yields 5-amino-indan-2-ylamine, a diaminoindan derivative.
Exploration of Catalyst Systems and Reaction Mechanisms
A variety of catalyst systems are effective for the reduction of aromatic nitro compounds. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Catalytic Hydrogenation: This is one of the most common methods for nitro group reduction. commonorganicchemistry.com
Palladium on Carbon (Pd/C): Catalytic hydrogenation with hydrogen gas (H₂) over a Pd/C catalyst is a highly efficient method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com This method is often preferred due to its effectiveness, though its high reactivity can sometimes lead to the reduction of other sensitive functional groups. commonorganicchemistry.com
Raney Nickel: Raney Nickel is another effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It is particularly useful when the substrate contains functionalities sensitive to dehalogenation (e.g., aryl halides), where Pd/C might be too reactive. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another robust catalyst for this transformation. wikipedia.org
Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Common systems include:
Iron (Fe) in acidic media (e.g., HCl) masterorganicchemistry.com
Tin (Sn) or Tin(II) chloride (SnCl₂) in acidic media masterorganicchemistry.comcommonorganicchemistry.com
Zinc (Zn) in acidic media (e.g., acetic acid) commonorganicchemistry.com
Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen source. For instance, palladium catalysts can be used with triethylsilane or a hydrogen balloon for effective nitro group reduction. nih.gov Flow catalysis systems using a palladium-on-glass-wool catalyst with sodium borohydride (B1222165) or dihydrogen as the reducing agent have also demonstrated high efficiency at room temperature and ambient pressure for a range of nitroaromatic compounds. nih.gov
The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface. numberanalytics.comresearchgate.net The reaction proceeds through a series of intermediates, typically starting with the formation of a nitroso (-NO) compound, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the final amine (-NH₂). researchgate.netmdpi.com
Table 1: Common Catalyst Systems for Aromatic Nitro Group Reduction
| Catalyst System | Reducing Agent | Typical Conditions | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Preferred for substrates with halogen substituents. commonorganicchemistry.com |
| Iron (Fe) | Acid (e.g., HCl) | Reflux | A classic, cost-effective method. masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Room temperature to moderate heat | A mild method that tolerates other reducible groups. commonorganicchemistry.com |
| Sodium Hydrosulfite | Base | Aqueous solution | Useful for selective reductions. wikipedia.org |
Chemo- and Regioselectivity in Nitro Group Transformations
Chemoselectivity becomes critical when a molecule contains multiple reducible functional groups. The reduction of the nitro group in 5-Nitro-indan-2-ylamine must be achieved without affecting other potential sites, such as the indan (B1671822) ring itself which could be hydrogenated under harsh conditions.
In molecules with multiple nitro groups, selective reduction of one group over another is a significant challenge. The regioselectivity is often influenced by steric hindrance and the electronic environment. nih.gov
Steric Hindrance: Generally, the least sterically hindered nitro group is reduced preferentially. nih.gov
Electronic Effects: In dinitro- and trinitrophenols, a nitro group positioned ortho to a hydroxyl or alkoxy group is often reduced preferentially. nih.gov For a compound like 2,4-dinitrotoluene, reduction with hydrogen sulfide (B99878) in ammonia (B1221849) leads to the selective reduction of the nitro group at the 4-position.
While 5-Nitro-indan-2-ylamine has only one nitro group, the principles of chemoselectivity are crucial in complex syntheses where it might be used as an intermediate. For instance, if other reducible groups were present on the molecule, a mild reducing system like tin(II) chloride or zinc in acetic acid would be preferred to selectively target the nitro group. commonorganicchemistry.com The use of sodium sulfide (Na₂S) can also be a valuable alternative for selective reductions, especially when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com
Functionalization of the Nitro Group
Beyond reduction to an amine, the nitro group can serve as a synthetic handle for other transformations. Its strong electron-withdrawing nature activates the aromatic ring, facilitating nucleophilic aromatic substitution where the nitro group can act as a leaving group. nih.govnih.gov This property allows for the introduction of a variety of nucleophiles onto the aromatic ring. nih.gov Furthermore, the nitro group can be transformed into other functionalities, such as nitroso or oxime groups, through partial reduction. nih.gov The synthesis of N-acyl-N-carboxymethyl-2-nitroaniline derivatives showcases how the nitroaniline scaffold can be modified for applications like photolabile protecting groups. nih.gov In some contexts, such as in the synthesis of certain heterocyclic compounds, the nitro group is involved in cyclization reactions following an initial transformation. nih.gov
Reactions Involving the Amine Group
The secondary amine at the 2-position of the indan ring is a nucleophilic center and can readily undergo reactions typical of amines, such as acylation and alkylation. These reactions are fundamental for building more complex molecular architectures.
Acylation and Alkylation Reactions
Acylation: The amine group of 5-Nitro-indan-2-ylamine can be acylated to form amides. This is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. youtube.comyoutube.com For example, reaction with acetyl chloride would yield N-(5-nitro-indan-2-yl)acetamide. Such reactions often require a base to neutralize the acidic byproduct (e.g., HCl). youtube.com The acylation of related aminoindanols has been used extensively in the synthesis of chiral auxiliaries for asymmetric reactions, such as Diels-Alder reactions. nih.gov For these transformations, acylation is often carried out using reagents like acryloyl chloride or propionyl chloride in the presence of a base like triethylamine. nih.gov
Alkylation: Alkylation of the amine introduces an alkyl group onto the nitrogen atom. This can be accomplished using alkyl halides. The alkylation of 1-aminoindan (B1206342) is a key step in the synthesis of Rasagiline, a drug used for treating Parkinson's disease, where a propargyl group is introduced onto the amine. google.com Similar alkylations are possible for 5-Nitro-indan-2-ylamine, though the reactivity may be influenced by the electronic effects of the nitro group. Reductive amination is another powerful method for N-alkylation, where an amine is reacted with a ketone or aldehyde in the presence of a reducing agent. nih.gov
Table 2: Representative Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-Acyl Amide | Presence of a base (e.g., pyridine, triethylamine) youtube.com |
| Acylation | Acetic Anhydride | N-Acyl Amide | Can be performed with or without a catalyst youtube.com |
| Alkylation | Methyl Iodide | N-Alkyl Amine | Base to scavenge HI byproduct |
| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl Amine | Mildly acidic to neutral pH |
Diazotization and Subsequent Transformations
The primary amino group of 5-Nitro-indan-2-ylamine offers a reactive site for diazotization, a fundamental transformation in aromatic chemistry. This process involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C) to prevent the decomposition of the resulting diazonium salt. libretexts.orgwikipedia.orgresearchgate.net The reaction converts the amine group into a diazonium group (-N₂⁺), creating a highly versatile intermediate, 5-nitro-indan-2-yldiazonium.
The diazonium group is an excellent leaving group as it can depart as dinitrogen gas (N₂), a very stable molecule. libretexts.org This property allows for a wide array of subsequent transformations, where the diazonium group is replaced by various nucleophiles. These reactions, many of which fall under the category of Sandmeyer or related reactions, significantly broaden the synthetic utility of the parent amine.
Common transformations of arenediazonium salts that would be applicable to the 5-nitro-indan-2-yl diazonium intermediate include:
Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group (-OH), yielding the corresponding phenol, 5-nitro-indan-2-ol. wikipedia.org
Halogenation: Treatment with copper(I) halides (CuCl, CuBr) or the use of HBF₄ followed by heating (Schiemann reaction for fluorination) can introduce halogen atoms onto the indan scaffold.
Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) allows for the introduction of a nitrile group (-CN), a valuable precursor for carboxylic acids, amides, and other nitrogen-containing functionalities. wikipedia.org
Nitration: The diazonium group can be replaced by a nitro group (-NO₂) by treatment with sodium nitrite in the presence of a copper catalyst. wikipedia.org
Azo Coupling: In the presence of an electron-rich aromatic compound, such as anilines or phenols, the diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction. libretexts.org This "azo coupling" reaction forms highly colored azo compounds. For instance, reacting 5-nitro-indan-2-yldiazonium with an aromatic amine could yield a triazene (B1217601) or an azo dye, depending on the reaction conditions and the structure of the coupling partner. researchgate.net
The stability and reactivity of the diazonium salt are influenced by the electron-withdrawing nitro group on the aromatic ring. wikipedia.org Weakly basic amines, such as those containing strong electron-withdrawing groups, can be challenging to diazotize in standard aqueous media, sometimes requiring alternative solvents or reagents like nitrosylsulfuric acid. google.com
| Reagent(s) | Reaction Type | Product Functional Group | Potential Product |
|---|---|---|---|
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. H₂O, Heat | Hydroxylation | -OH | 5-Nitro-indan-2-ol |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. CuCl | Sandmeyer Reaction | -Cl | 2-Chloro-5-nitro-indan |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. CuBr | Sandmeyer Reaction | -Br | 2-Bromo-5-nitro-indan |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. CuCN | Sandmeyer Reaction | -CN | 5-Nitro-indan-2-carbonitrile |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. Phenol | Azo Coupling | -N=N-Ar-OH | (E)-2-((4-hydroxyphenyl)diazenyl)-5-nitro-indan |
Reactions on the Indan Ring System
Electrophilic Aromatic Substitution Patterns in Nitro-substituted Indans
The aromatic ring of the 5-nitro-indan system is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org The regiochemical outcome of such reactions is dictated by the electronic properties of the substituents already present on the ring. In this case, there are two key influential groups: the fused alkyl ring (part of the indan structure) and the nitro group.
The fused alkyl portion is an electron-donating group, which typically directs incoming electrophiles to the ortho and para positions relative to the points of fusion. However, the nitro group (-NO₂) is a powerful electron-withdrawing group that strongly deactivates the aromatic ring towards electrophilic attack. bookfere.comyoutube.com This deactivation stems from both a strong inductive effect and a resonance effect, which pull electron density out of the ring. bookfere.comyoutube.comvedantu.com
Crucially, the deactivating effect of the nitro group is most pronounced at the ortho and para positions, which bear a partial or full positive charge in the resonance structures of nitrobenzene. vedantu.comquora.com Consequently, the meta positions are the least deactivated and thus become the preferred sites for electrophilic attack. bookfere.comlibretexts.org
In the 5-nitro-indan system, the directing effects of the two substituents are in opposition. However, the deactivating, meta-directing effect of the nitro group is overwhelmingly dominant compared to the activating effect of the alkyl group. Therefore, electrophilic substitution on 5-nitro-indan is expected to occur primarily at the positions meta to the nitro group. The available positions meta to the C5-nitro group are C4 and C6.
For example, a nitration reaction (using a mixture of nitric and sulfuric acid) on a 5-nitro-indan derivative would be expected to yield a dinitro-indan product, with the second nitro group entering at either the C4 or C6 position. ck12.orgmasterorganicchemistry.com The reaction would require harsh conditions due to the significant deactivation of the ring by the first nitro group. libretexts.org
| Position | Relation to Nitro Group | Electronic Status | Predicted Reactivity toward Electrophiles |
|---|---|---|---|
| 4 | ortho | Strongly deactivated | Unfavored |
| 6 | ortho | Strongly deactivated | Unfavored |
| 7 | meta | Least deactivated | Favored |
Note: The table simplifies the analysis by focusing on the dominant effect of the nitro group. The position numbering refers to the standard indan system. In 5-nitro-indan, the available positions for substitution are 4, 6, and 7. Positions 4 and 6 are ortho to the nitro group, while position 7 is meta. Therefore, electrophilic attack is predicted to occur at position 7.
Nucleophilic Aromatic Substitution (SNAr) on Nitro-Indan Systems
While electrophilic substitution is disfavored on nitro-aromatic systems, nucleophilic aromatic substitution (SNAr) is significantly activated. wikipedia.orgkhanacademy.org This type of reaction requires two key features on the aromatic ring: a potent electron-withdrawing group and a good leaving group (typically a halide). libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. numberanalytics.com
The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its ability to stabilize the negative charge of the intermediate, known as a Meisenheimer complex, via resonance is crucial for the reaction to proceed. wikipedia.orgyoutube.com This stabilization is only effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orgyoutube.com If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction generally does not occur. libretexts.org
For a SNAr reaction to occur on the 5-nitro-indan system, a leaving group would need to be present at one of the positions activated by the C5-nitro group. The positions ortho (C4 and C6) and para (C7 is not para, the fused ring is at C4 and C7a) to the nitro group are activated. Therefore, a hypothetical 4-halo-5-nitro-indan or 6-halo-5-nitro-indan would be an excellent substrate for SNAr.
Upon attack by a nucleophile (e.g., alkoxides, amines, thiols), the leaving group at the ortho or para position would be displaced. This methodology provides a powerful route to introduce a wide variety of substituents onto the electron-poor aromatic ring, complementing the transformations possible via diazotization. In some cases, under specific conditions, the nitro group itself can act as the leaving group in SNAr reactions. nih.govrsc.org
| Nucleophile (Nu⁻) | Example Reagent | Introduced Group | Potential Product |
|---|---|---|---|
| Hydroxide | NaOH | -OH | 5-Nitro-indan-6-ol |
| Alkoxide | NaOCH₃ | -OCH₃ | 6-Methoxy-5-nitro-indan |
| Amine | NH₃ | -NH₂ | 5-Nitro-indan-6-amine |
| Thiolate | NaSCH₃ | -SCH₃ | 6-(Methylthio)-5-nitro-indan |
5 Nitro Indan 2 Ylamine Hydrogen Sulfate As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the amino and nitro functionalities makes 5-Nitro-indan-2-ylamine hydrogen sulfate (B86663) a versatile starting material. The primary amine serves as a potent nucleophile or as a handle for directing group attachment, while the nitro group can be readily transformed into other functional groups, most notably an amine, paving the way for the synthesis of diamine derivatives. This dual reactivity is fundamental to its application in synthesizing complex molecular architectures. sci-hub.se
Indanylamine-derived Ligands and Chiral Auxiliaries in Catalysis Research
A significant application of the indanylamine framework is in the field of asymmetric catalysis. Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The indane skeleton is conformationally rigid, making it an excellent scaffold for such auxiliaries. By resolving 2-aminoindan (B1194107) derivatives or by stereoselective synthesis, enantiomerically pure compounds can be obtained and subsequently used to direct transformations. google.com For example, pseudoephedrine, a well-known chiral auxiliary, directs alkylation reactions of amides derived from it with high diastereoselectivity. nih.gov Similarly, chiral indanylamine derivatives can be used to synthesize enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov
Furthermore, chiral indanylamine structures are precursors to valuable ligands for transition-metal catalysis. Bidentate and pincer-type ligands, which bind to a metal center through two or more atoms, are crucial for achieving high efficiency and selectivity in cross-coupling reactions. researchgate.netmdpi.com The synthesis of vicinal diamines from precursors like 5-Nitro-indan-2-ylamine (via reduction of the nitro group) provides access to N,N'-bidentate ligands. These ligands are particularly effective in copper- and palladium-catalyzed reactions, such as C-N and C-C bond-forming reactions, which are essential in the synthesis of pharmaceuticals and functional materials. researchgate.netnih.govresearchgate.net The design of such ligands often takes into account the specific electronic and steric properties of the metal they are intended for, with the indane backbone providing a robust and tunable platform. nih.gov
Incorporation into Nitrogen Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. tcu.edunih.govnih.gov The amino group of 5-Nitro-indan-2-ylamine provides a direct entry point for the construction of such rings. Through condensation reactions with bifunctional electrophiles (e.g., diketones, haloesters), the amine can be readily incorporated into five, six, or seven-membered heterocyclic systems. researchgate.net For example, the reaction of an amine with a 1,3-dicarbonyl compound is a classic method for synthesizing pyrimidines, while reactions with α-haloketones can yield pyrazines after a subsequent oxidation step.
The presence of the nitro group adds another layer of synthetic utility. It can be carried through several synthetic steps before being reduced to an amine, which can then participate in a second ring-forming reaction to create fused heterocyclic systems. sci-hub.se Modern synthetic methods, including metal-free and catalytic approaches, are continuously being developed to construct diverse N-heterocycles with high efficiency and functional group tolerance, further expanding the potential applications of building blocks like 5-Nitro-indan-2-ylamine. researchgate.netmdpi.com
Role in Multi-step Organic Transformations
The value of an intermediate is often measured by its ability to streamline complex syntheses. 5-Nitro-indan-2-ylamine and its derivatives are well-suited for use in multi-step, one-pot procedures that enhance synthetic efficiency by reducing the need for intermediate isolation and purification. numberanalytics.com
Cascade and Tandem Reactions Utilizing Indanylamine Intermediates
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur sequentially in a single pot without the addition of further reagents. numberanalytics.comyoutube.com These reactions are highly efficient for building molecular complexity from simple precursors. youtube.com Primary amines, such as the one present in the title compound or its derivatives, are excellent catalysts or participants in such sequences.
One prominent example is the use of primary amines in iminium-enamine catalysis. The amine can react with an α,β-unsaturated aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion. This activation allows for a subsequent reaction, such as a Michael addition or a Diels-Alder reaction, to occur. illinois.edu An indanylamine intermediate can thus initiate a cascade sequence, leading to the rapid construction of highly functionalized cyclic systems. illinois.edu For instance, a tandem Michael/aldol reaction can produce complex carbocycles in a single, highly stereoselective step. illinois.edu The development of novel cascade reactions is a vibrant area of research, offering new strategies for the total synthesis of natural products and other complex targets. researchgate.netrsc.org
Development of Diverse Indanylamine Derivatives for Research Applications
The functional handles on 5-Nitro-indan-2-ylamine hydrogen sulfate allow for the creation of a wide array of derivatives for various research applications. The primary amine can be acylated, alkylated, or used in reductive amination to install a variety of substituents. The aromatic nitro group can be reduced to an amine, which can then undergo diazotization followed by substitution (Sandmeyer reaction) to introduce halides, cyano, or hydroxyl groups. This versatility allows for the generation of a library of substituted indane compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials. google.com
The table below showcases a selection of potential indanylamine derivatives accessible from the parent compound and their applications in research.
| Derivative Class | Potential Research Application |
| N-Acyl-5-nitro-indan-2-ylamines | Intermediates for chiral auxiliaries, precursors for bioactive amides. nih.gov |
| 5-Amino-indan-2-ylamine | Precursor for N,N'-bidentate ligands in transition metal catalysis. researchgate.net |
| N,N'-Disubstituted-indane-2,5-diamines | Building blocks for polymers, molecular sensors, and complex ligand scaffolds. nih.gov |
| 5-Halo-indan-2-ylamines | Intermediates for cross-coupling reactions to introduce further molecular diversity. researchgate.net |
| Chiral (R)- and (S)-Indanylamine Derivatives | Asymmetric synthesis, resolving agents, and chiral ligands for stereoselective catalysis. google.com |
Structural Characterization and Solid State Investigations of 5 Nitro Indan 2 Ylamine Hydrogen Sulfate
X-ray Crystallography of 5-Nitro-indan-2-ylamine Hydrogen Sulfate (B86663)
Without the crystal structure determination, it is impossible to provide details on:
Polymorphism and Crystallization Studies of Organic Salts
While general principles of polymorphism in organic salts are well-documented, a specific discussion for 5-Nitro-indan-2-ylamine hydrogen sulfate is not possible without experimental evidence of different crystalline forms. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The specific polymorphic behavior of this compound would need to be investigated through crystallization experiments under various conditions.
Influence of the Hydrogen Sulfate Anion on Molecular Conformation and Packing
The hydrogen sulfate anion (HSO₄⁻) is known to influence the crystal packing and molecular conformation of organic cations through its ability to form strong hydrogen bonds. In a hypothetical scenario, one could anticipate that the N-H protons of the protonated 2-aminoindan (B1194107) moiety and potentially activated C-H bonds would act as hydrogen bond donors to the oxygen atoms of the hydrogen sulfate anion. This would likely lead to the formation of a robust three-dimensional network. The conformation of the five-membered ring of the indan (B1671822) system could also be influenced by these packing forces. However, without experimental data, any such discussion remains speculative.
A detailed and scientifically accurate article on the "" requires the foundational crystallographic data which is currently unavailable in the public scientific literature.
Lack of Publicly Available Research Precludes Article Generation
A comprehensive search for scholarly articles and research data concerning the theoretical and computational studies of This compound has yielded no specific findings that would allow for the creation of the requested article.
Despite a thorough investigation for dedicated research on this particular compound, no publicly accessible papers or datasets on its quantum chemical calculations, molecular dynamics simulations, reaction mechanism predictions, or spectroscopic property predictions were identified. The scientific literature that was retrieved focused on related, but structurally distinct, molecules such as nitro-benzimidazole derivatives, nitro-thiazoles, and other nitroaromatic compounds. nih.govbu.edu.egresearchgate.netresearchgate.netresearchgate.netnih.gov
While these studies employ the theoretical and computational methodologies specified in the user's outline—including Density Functional Theory (DFT), molecular orbital analysis, and molecular dynamics—their specific results and data are not transferable to this compound. nih.govresearchgate.netnih.govnih.gov Adhering to the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the generation of an article based on analogous or hypothetical information.
Therefore, without any primary or secondary research sources detailing the computational analysis of this compound, it is not possible to generate the requested content for the following sections and subsections:
Theoretical and Computational Studies of 5 Nitro Indan 2 Ylamine Hydrogen Sulfate
Prediction of Spectroscopic Properties from First Principles
Consequently, the article as outlined cannot be produced.
Emerging Research Applications and Future Directions for 5 Nitro Indan 2 Ylamine Hydrogen Sulfate
Applications in Materials Science Research
Design of Organic Frameworks and Hybrid Materials
There is no specific research available that describes the use of 5-Nitro-indan-2-ylamine hydrogen sulfate (B86663) in the design of organic frameworks or hybrid materials. While other nitro-containing compounds have been utilized in the synthesis of energetic metal-organic frameworks (EMOFs), there are no such examples involving this particular indan (B1671822) derivative. nih.govmdpi.com
Interdisciplinary Research Perspectives in Synthetic Organic Chemistry
Given the absence of primary research, any discussion on the interdisciplinary research perspectives for 5-Nitro-indan-2-ylamine hydrogen sulfate would be speculative. The potential for such a molecule exists, drawing from the broad utility of nitro compounds in synthesis, but this has not yet been translated into documented research. nih.govfrontiersin.org
Q & A
Q. What are the optimal synthetic routes for 5-nitro-indan-2-ylamine hydrogen sulfate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nitration of indan-2-ylamine followed by sulfonation. Key parameters include temperature control (e.g., 0–5°C for nitration to prevent over-nitration), stoichiometric ratios of sulfuric acid, and purification via recrystallization or anion-exchange resins . Optimization may involve Design of Experiments (DoE) to assess variables like solvent polarity (e.g., H₂SO₄ vs. acetic anhydride), reaction time, and catalyst efficiency. Yield and purity should be validated using HPLC or LC-MS.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use X-ray diffraction (XRD) for crystal structure determination, complemented by FT-IR to confirm functional groups (e.g., sulfate O-H stretches at 2500–3000 cm⁻¹) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition phases. For example, phase transitions in sulfate salts often occur near 140°C, as seen in analogous CsHSO₄ systems .
- Data Validation : Cross-check results with elemental analysis (CHNS) and NMR (¹H/¹³C) to resolve ambiguities in structural assignments.
Q. What solvents and conditions are suitable for dissolving this compound, and how does pH affect its stability?
- Methodological Answer :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers. Solubility can be quantified via UV-Vis spectroscopy at λ_max ~300 nm (nitro group absorption).
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 1–12) monitored by HPLC. Sulfate esters are prone to hydrolysis under alkaline conditions; acidic media (pH < 3) may stabilize the compound .
Advanced Research Questions
Q. How do intermolecular interactions of this compound influence its proton conductivity in solid-state applications?
- Methodological Answer :
- Proton Conductivity : Use impedance spectroscopy to measure ionic conductivity (σ) across temperatures (25–150°C). Compare with CsHSO₄, which exhibits a 4-order magnitude increase in σ above 140°C due to superprotonic phase transitions .
- Structure-Function Analysis : Pair XRD data with conductivity measurements to correlate crystal packing (e.g., hydrogen-bonding networks) with proton mobility.
Q. What mechanistic insights can computational modeling provide about the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Studies : Model reaction pathways (e.g., nitro-group reduction or sulfate dissociation) using Gaussian or ORCA software. Calculate activation energies and transition states.
- MD Simulations : Explore solvent interactions and diffusion dynamics in aqueous systems. Validate with experimental kinetic data .
Q. How can researchers resolve contradictions in reported data on the compound’s thermal decomposition behavior?
- Methodological Answer :
- Multi-Technique Approach : Combine DSC (phase transitions), TGA (mass loss), and evolved gas analysis (EGA-MS) to distinguish between dehydration, sulfate decomposition, and nitro-group reactions.
- Sample Purity : Ensure batch consistency via XRD and elemental analysis. Contradictions often arise from impurities or polymorphic variations .
Q. What strategies mitigate interference from sulfate ions when studying the compound’s biological activity in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
